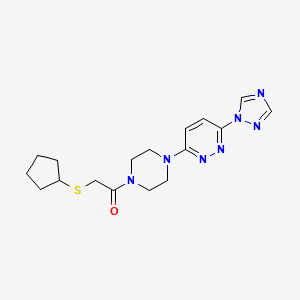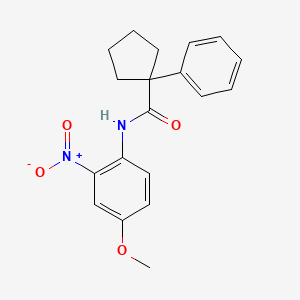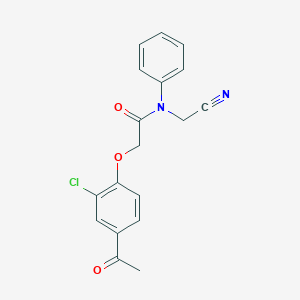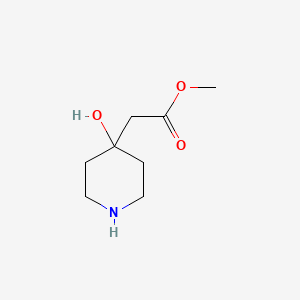![molecular formula C19H20N4OS B2598477 N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide CAS No. 1825641-29-9](/img/structure/B2598477.png)
N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antiandrogenic Properties
A novel series of N-arylpiperazine-1-carboxamide derivatives, including compounds related to the specified chemical structure, demonstrated potent androgen receptor (AR) antagonist activities. These findings suggest potential applications in treating conditions like prostate cancer, with certain derivatives showing stronger AR antagonism and slightly increased antiandrogenic activity compared to known treatments such as bicalutamide (Kinoyama et al., 2005).
Fungicide Synthesis
Research into the synthesis of pyrazole analogues, including structural analogues of systemic fungicides like carboxin, highlights the potential agricultural applications of compounds structurally related to N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide. This underscores the role of such compounds in developing new fungicides (Huppatz, 1983).
Pharmacokinetic Modeling
Studies involving pharmacokinetic modeling of compounds similar to this compound have contributed to understanding the metabolism and disposition of drug candidates. Such research is vital for predicting human pharmacokinetics and evaluating the safety profiles of new therapeutic agents (Kamimura et al., 2017).
Antitumor Activity
Investigations into N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives have revealed their potential for in vivo antitumor activity, specifically against solid tumors. This area of research could be relevant for developing new anticancer therapies, demonstrating the compound's influence on designing molecules with significant biological activities (Denny et al., 1987).
Antiviral and Antimicrobial Properties
The synthesis of novel pyrazolopyrimidines derivatives, including structures analogous to the compound , has shown promising results in anticancer and anti-5-lipoxygenase activities. Such compounds are being explored for their potential as therapeutic agents in treating various diseases, highlighting the diverse scientific research applications of this compound and related structures (Rahmouni et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-12-5-6-13(2)17(9-12)23-14(3)16(11-21-23)22-19(24)15-7-8-20-18(10-15)25-4/h5-11H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYBTCAOVXQONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C=N2)NC(=O)C3=CC(=NC=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)







![5-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2598405.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2598411.png)
![1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2598412.png)


